molecular formula C8H8BrNO B085723 4'-Bromoacetanilide CAS No. 103-88-8

4'-Bromoacetanilide

Cat. No. B085723
CAS RN: 103-88-8
M. Wt: 214.06 g/mol
InChI Key: MSLICLMCQYQNPK-UHFFFAOYSA-N
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Description

4-Bromoacetanilide is an organic compound that is a member of the acetanilide family. It is a white, crystalline solid with a molecular weight of 215.03 g/mol and a melting point of 96-97°C. 4-Bromoacetanilide is primarily used as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Analytical Chemistry Applications :

    • 4'-Bromoacetanilide is used in liquid chromatographic methods for sensitive, selective, and accurate determination of bromide, even in complex samples like natural and seawater, pharmaceutical formulations, and blood (Verma et al., 1988).
    • It is also employed for the determination of chlorine in air and water samples, where it serves as a derivatizing agent in a pre-column derivatization method (Jain & Verma, 1993).
  • Biochemistry Applications :

    • In studies of enzyme interactions, 4-(trifluoromethyl)-alpha-bromoacetanilide, a derivative of this compound, has been used to investigate the reactions with alpha-chymotrypsin, providing insights into enzyme alkylation and binding sites (Ando & Gerig, 1982).
  • Organic Synthesis and Green Chemistry :

    • This compound is used in the green synthesis of compounds. For instance, a two-step synthesis from aniline to this compound has been demonstrated as an educational example of green chemistry principles in undergraduate laboratories (Biswas & Mukherjee, 2017).
    • It serves as a precursor or intermediate in the synthesis of various organic compounds, including pharmaceuticals. A study on the preparation of key intermediates for Nadifloxacin, an antibiotic, highlights the use of derivatives of this compound (Kumar, Bhashkar, & Bhavsar, 2016).
  • Physical Chemistry :

    • Investigations into the vapor pressures, enthalpies, entropies, and Gibbs energies of sublimation of various acetanilide derivatives, including this compound, provide valuable data for understanding the physical properties of these compounds (Vecchio & Tomassetti, 2009).

Mechanism of Action

Target of Action

The primary target of 4’-Bromoacetanilide is the aromatic ring in organic compounds . The compound interacts with the aromatic ring through a process known as electrophilic aromatic substitution .

Mode of Action

4’-Bromoacetanilide undergoes an electrophilic aromatic substitution reaction . The bromine atom in the compound acts as an electrophile, replacing a hydrogen atom in the aromatic ring . The reaction is facilitated by the presence of the acetanilide group, which serves two purposes:

Biochemical Pathways

The biochemical pathway involved in the action of 4’-Bromoacetanilide is the bromination of acetanilide . This pathway involves the substitution of a hydrogen atom in the aromatic ring with a bromine atom, resulting in the formation of 4’-Bromoacetanilide .

Pharmacokinetics

It is moderately soluble in alcohol, soluble in benzene and chloroform, and very slightly soluble in water . These properties may influence its absorption and distribution in the body.

Result of Action

The result of the action of 4’-Bromoacetanilide is the formation of a brominated aromatic compound . The bromination of the aromatic ring can lead to changes in the physical and chemical properties of the original compound, including changes in reactivity, polarity, and spectral characteristics .

Action Environment

The action of 4’-Bromoacetanilide can be influenced by various environmental factors. For instance, the presence of other substances can affect the reaction rate and the yield of the brominated product . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of light .

Safety and Hazards

4’-Bromoacetanilide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the properties and potential applications of 4’-Bromoacetanilide. For example, one study discusses the determination of chlorine in air and water samples following precolumn derivatization to 4-bromoacetanilide .

properties

IUPAC Name

N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLICLMCQYQNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059283
Record name Acetamide, N-(4-bromophenyl)-
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Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103-88-8
Record name Bromoacetanilide
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Record name p-Bromoacetanilide
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Record name 4'-Bromoacetanilide
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Record name 4'-Bromoacetanilide
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Record name Acetamide, N-(4-bromophenyl)-
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Record name Acetamide, N-(4-bromophenyl)-
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Record name 4'-bromoacetanilide
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Record name P-BROMOACETANILIDE
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Synthesis routes and methods I

Procedure details

Triethylamine (0.65 ml, 4.65 mmol) was added to a solution of 200 mg (1.16 mmol) of 4-bromoaniline in tetrahydrofuran (2 ml), and the mixture was stirred at room temperature for 5 min. Acetyl chloride (0.165 ml, 2.33 mmol) was added thereto, and the mixture was stirred at room temperature for 17 hr. The reaction was stopped by adding a saturated aqueous sodium hydrogencarbonate solution, and the reaction solution Was extracted with ethyl acetate. The organic layer was washed with water and saturated brine in that order, was dried over anhydrous sodium sulfate and was filtered. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (chloroform:methanol=20:1) to give 249 mg (yield 99%) of the title compound.
Quantity
0.65 mL
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200 mg
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2 mL
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0.165 mL
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0 (± 1) mol
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Yield
99%

Synthesis routes and methods II

Procedure details

In an atmosphere of argon, 25 g (145.3 mmols) of 4-bromoaniline was dissolved in 50 ml of methanol, and the solution obtained was cooled to 0° C., and thereafter 27.4 ml (2.0-fold equivalent weight) of acetic anhydride was dropwise added thereto. Thereafter, the solution obtained was restored to room temperature, and stirred for 20 minutes. To the reaction solution obtained, 250 ml of water was added, and a white solid deposited was collected by filtration, which was then washed with water, followed by natural drying to obtain 30.8 g of N-acetyl-4-bromoaniline (yield: 99.1%; a while solid).
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25 g
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50 mL
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27.4 mL
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250 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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